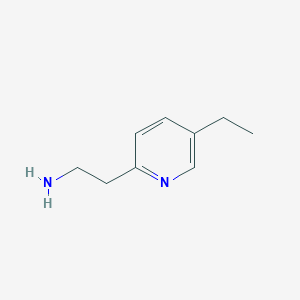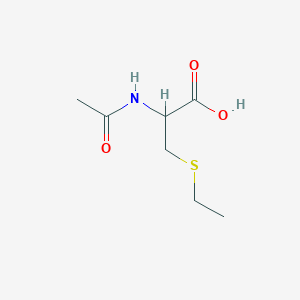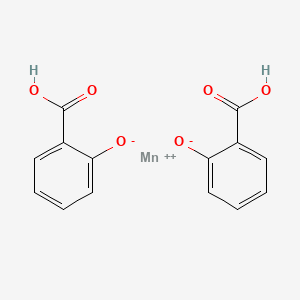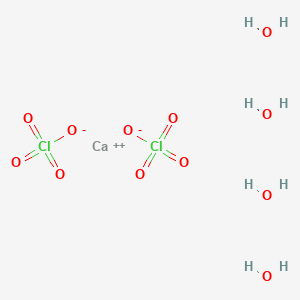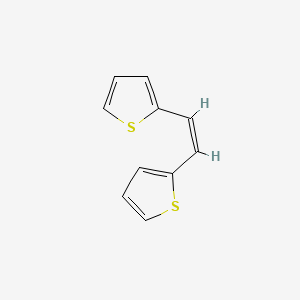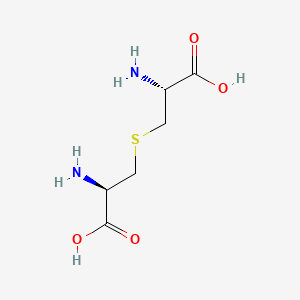
Lanthionine
Vue d'ensemble
Description
Lanthionine is a nonproteinogenic amino acid, composed of two alanine residues that are crosslinked on their β-carbon atoms by a thioether linkage . It is biosynthesized from the condensation of two cysteine molecules . Lanthionine is a key component of the lantibiotics, a family of modified peptides bearing multiple thioether bridges resulting from posttranslational modifications between side chains .
Synthesis Analysis
Lanthionine synthesis is challenging due to the possibility of multiple isomers. The known chemical syntheses of lanthionine come from various precursors such as β-chloroalanine, cystine, dehydroalanine, β-iodoalanine, aziridine, serine lactone, sulfamidate since 1941 . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains .Molecular Structure Analysis
Lanthionine synthetases are remarkable biocatalysts generating conformationally constrained peptides with a variety of biological activities by repeatedly utilizing two simple posttranslational modification reactions: dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .Chemical Reactions Analysis
LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain . A LanC-like cyclase domain then catalyzes the addition of Cys residues to the dehydro amino acids to form the characteristic thioether rings .Physical And Chemical Properties Analysis
Lanthionine is a non-proteinogenic natural amino acid and an essential component of peptidoglycan found in the cell wall of Fusobacterium species . It is mainly found in the family of cyclic peptide antibiotics called lantibiotics .Applications De Recherche Scientifique
Neuroprotective and Anti-inflammatory Activities
Lanthionine and its metabolite, lanthionine ketimine, have been found to possess neuroprotective and anti-inflammatory activities . This has led to increased interest in the compound’s potential applications in the treatment of neurological conditions .
Role in Central Nervous System
Lanthionine exists at appreciable concentrations in the mammalian brain, where it undergoes aminotransferase conversion to yield an unusual cyclic thioether, lanthionine ketimine . This suggests that lanthionine and its downstream metabolites may be physiologically important substances rather than mere metabolic waste .
Interaction with LanC-like Proteins
Both lanthionine ketimine and the ubiquitous redox regulator glutathione bind to mammalian lanthionine synthetase-like protein-1 (LanCL1) protein . This interaction has been associated with important physiological processes including signal transduction and insulin sensitization .
Potential Significance in Paracrine Signaling
The potential significance of lanthionines in paracrine signaling is being explored, with opportunities for utilizing bioavailable pro-drug derivatives of these compounds as novel pharmacophores .
Pharmaceutical Production
Lanthipeptides, which include lanthionine, have potential to be used as therapeutics . However, the lack of stable, high-yield, well-characterized processes for their sustainable production limit their availability for clinical studies and further pharmaceutical commercialization .
Antibacterial Activities
Lanthipeptides, including lanthionine, have antibacterial activities and could potentially be applied as alternatives to conventional antibiotics . This is particularly relevant given the increasing problem of antibiotic resistance .
Orientations Futures
Lanthionine and its derivatives hold great potential as biotherapeutics, especially at a time when novel and more effective therapies are required . The structural diversity of lantibiotics could be exploited for designing novel lantipeptides with higher efficacy . Future studies might explore lanthionine levels in schizophrenia, or perhaps even use in disease palliation .
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPCPZJAHOETAG-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871812, DTXSID601020926 | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthionine | |
CAS RN |
922-55-4, 3183-08-2 | |
| Record name | L-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Lanthionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003183082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lanthionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-amino-2-carboxyethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5M8Q1P1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lanthionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the molecular formula and weight of lanthionine?
A1: Lanthionine has the molecular formula C6H12N2O4S and a molecular weight of 208.23 g/mol.
Q2: What makes lanthionine unique compared to other amino acids?
A2: Unlike standard amino acids, lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge connecting two alanine residues at their β-carbons. This thioether bridge significantly impacts its conformational flexibility and biological activity. []
Q3: Is lanthionine stable under different conditions?
A3: Lanthionine exhibits varying stability depending on the conditions. It displays good stability in acidic solutions but can undergo racemization at high temperatures or prolonged exposure. [] Conversely, lanthionine shows temperature-dependent changes in specific rotation in alkaline solutions. []
Q4: What enzymatic reactions are involved in lanthionine biosynthesis?
A4: Lanthionine biosynthesis occurs through a two-step process often catalyzed by a single enzyme, like ProcM in Prochlorococcus MIT9313. [] Initially, a dehydratase enzyme acts on serine and threonine residues within a precursor peptide, converting them to dehydroalanine and dehydrobutyrine, respectively. [] Then, a cyclase enzyme catalyzes the addition of cysteine residues to these dehydrated residues, forming the thioether bonds characteristic of lanthionine and methyllanthionine. [, ]
Q5: What is the significance of lanthionine in the formation of lantibiotics?
A5: Lanthionine, along with its methylated derivative methyllanthionine, are key structural components of lantibiotics. [] These thioether bridges contribute to the rigidity and stability of lantibiotics, influencing their antimicrobial activity and resistance to enzymatic degradation. [, ]
Q6: How does the stereochemistry of lanthionine affect the biological activity of lantibiotics?
A6: The specific stereochemistry of lanthionine and methyllanthionine residues within lantibiotics is crucial for their biological activity. [, ] For instance, in prochlorosins, all methyllanthionines exhibit a (2S,3S,6R) configuration, and lanthionines possess a (2S,6R) configuration. [] These specific configurations are crucial for the antimicrobial activity of prochlorosins.
Q7: How does the introduction of a lanthionine bridge impact the activity of somatostatin analogs?
A7: Incorporating a lanthionine bridge into somatostatin analogs significantly enhances their receptor binding selectivity. [] For example, a lanthionine-containing octapeptide analog exhibited high affinity for the somatostatin receptor subtype 5 (SSTR5) while demonstrating a 50-fold weaker binding affinity for SSTR2b compared to the drug sandostatin. [] This change in selectivity is attributed to the conformational constraints imposed by the lanthionine bridge.
Q8: How does the lanthionine modification affect the stability of peptides?
A9: Lanthionine bridges enhance the stability of peptides against enzymatic degradation. In a study comparing the metabolic stability of lanthionine-sandostatin and sandostatin in rat brain homogenates, the lanthionine analog displayed a 2.4 times longer half-life. [] This increased stability is due to the conformational constraints and resistance to proteolysis conferred by the thioether bridge.
Q9: What is the role of lanthionine in cardiovascular health?
A11: Lanthionine, while a byproduct of the beneficial gasotransmitter hydrogen sulfide (H2S), has been identified as a potential uremic toxin. [, , ] Elevated lanthionine levels, often observed in uremia, are associated with impaired H2S production and may contribute to cardiovascular complications in chronic kidney disease. [, , ]
Q10: What effects does lanthionine have on endothelial cells?
A12: Studies have shown that lanthionine, at concentrations found in CKD patients, can induce endothelial cell mineralization in vitro. [] This process is believed to contribute to vascular calcification, a major risk factor for cardiovascular disease. Lanthionine has also been shown to hamper H2S release, reduce cystathionine-β-synthase protein content and glutathionylation, modify miRNA expression, lower VEGF expression, and increase intracellular calcium levels in endothelial cells. []
Q11: What analytical techniques are used to study lanthionine?
A11: Various analytical methods are employed to study lanthionine and related compounds. These include:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of lanthionine and its isomers in various matrices, including peptidoglycan. []
- Mass Spectrometry (MS) Techniques: Such as Liquid Secondary Ion Mass Spectrometry (LSIMS) and Collisionally Activated Dissociation (CAD) are used to analyze the structure, fragmentation patterns, and modifications of lanthionine-containing peptides. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-dimensional structure, ring topologies, and stereochemistry of lanthionine-containing peptides. [, ]
- Gas Chromatography (GC) Coupled with MS: Utilized for determining the stereochemistry of lanthionine and methyllanthionine residues in peptides. [, ]
Q12: Are there any known substitutes for lanthionine in peptides?
A15: While lanthionine analogs have been synthesized to study structure-activity relationships [, , ], there are no known direct substitutes for lanthionine in naturally occurring peptides like lantibiotics. The unique properties of the thioether bridge make it difficult to replace without affecting the peptide's biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




